In-Depth Technical Guide to Triphenyl Vinyl Tin: Chemical and Physical Properties
In-Depth Technical Guide to Triphenyl Vinyl Tin: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl vinyl tin, with the chemical formula C₂₀H₁₈Sn, is an organotin compound that holds significance in various chemical and potentially biomedical research areas. As a derivative of triphenyltin, it exhibits properties that make it a subject of interest for synthetic chemists and toxicologists. This technical guide provides a comprehensive overview of the core chemical and physical properties of triphenyl vinyl tin, detailed experimental protocols for its synthesis, and an exploration of its reactivity and toxicological profile. All quantitative data is presented in easily comparable tables, and key experimental workflows are visualized using diagrams.
Core Chemical and Physical Properties
Triphenyl vinyl tin is a solid at room temperature. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: Molecular Properties of Triphenyl Vinyl Tin
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈Sn | [1] |
| Molecular Weight | 377.07 g/mol | [1] |
| CAS Number | 2117-48-8 | [1] |
| IUPAC Name | Ethenyl(triphenyl)stannane |
Table 2: Physical Properties of Triphenyl Vinyl Tin
| Property | Value | Unit | Source |
| Melting Point | 195 - 198 | °C | |
| Boiling Point | 438 | °C | |
| Density | Data not available | g/cm³ | |
| Solubility | Data not available | ||
| Enthalpy of Combustion (solid, ΔcH°solid) | -11434.80 ± 6.10 | kJ/mol | [1] |
| Enthalpy of Formation (gas, ΔfH°gas) | 528.60 ± 7.10 | kJ/mol | [1] |
| Enthalpy of Formation (solid, ΔfH°solid) | 414.50 ± 6.60 | kJ/mol | [1] |
| Enthalpy of Sublimation (ΔsubH°) | 114.10 ± 2.50 | kJ/mol | [1] |
| Solid Phase Heat Capacity (Cp,solid) | 486.40 | J/mol·K | [1] |
Spectroscopic Data
Table 3: Spectroscopic Data for Triphenyl Vinyl Tin (Expected)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the phenyl protons (typically in the 7-8 ppm region). |
| ¹³C NMR | Resonances for the vinyl carbons and the distinct carbons of the phenyl groups. |
| ¹¹⁹Sn NMR | A characteristic chemical shift that is indicative of a tetra-coordinated tin atom. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretches of the vinyl and phenyl groups, C=C stretching of the vinyl group, and Sn-C stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for tin. |
Experimental Protocols
The synthesis of triphenyl vinyl tin can be achieved through a Grignard reaction, a common method for forming carbon-tin bonds.
Synthesis of Triphenyl Vinyl Tin via Grignard Reaction
This protocol describes the reaction of vinylmagnesium chloride with triphenyltin chloride.
Materials:
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Triphenyltin chloride ((C₆H₅)₃SnCl)
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Vinylmagnesium chloride (CH₂=CHMgCl) in tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
Procedure:
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In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve triphenyltin chloride in anhydrous diethyl ether.
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Cool the flask in an ice bath.
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Slowly add a solution of vinylmagnesium chloride in THF to the stirred solution of triphenyltin chloride via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
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Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and remove the solvent under reduced pressure to yield the crude product.
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The crude triphenyl vinyl tin can be purified by recrystallization or chromatography.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of triphenyl vinyl tin.
Reactivity
The reactivity of triphenyl vinyl tin is primarily centered around the vinyl group and the tin-carbon bonds.
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Stille Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, known as Stille couplings, with organic halides to form new carbon-carbon bonds. This makes it a useful reagent in organic synthesis.
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Electrophilic Attack: The vinyl group is susceptible to attack by electrophiles.
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Cleavage of Sn-C Bonds: The tin-phenyl and tin-vinyl bonds can be cleaved by strong acids or halogens.
Toxicology and Safety
Organotin compounds, including triphenyltin derivatives, are known to be toxic.
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Toxicity: Triphenyltin compounds are generally considered to be toxic and can have adverse effects on the immune and nervous systems.
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Handling: Due to its toxicity, triphenyl vinyl tin should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
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Environmental Hazard: Organotin compounds can be persistent in the environment and are toxic to aquatic life. Proper disposal procedures must be followed.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct interaction of triphenyl vinyl tin with specific signaling pathways. However, the known neurotoxic and immunotoxic effects of triphenyltin compounds suggest potential interference with various cellular signaling cascades. Further research is required to elucidate the precise molecular mechanisms and signaling pathways affected by triphenyl vinyl tin.
Diagram of a Logical Relationship for Further Research:
Caption: Logical flow for investigating signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of triphenyl vinyl tin. The presented data and protocols are intended to support researchers and scientists in their work with this compound. Given its toxicological profile, all handling and experimental procedures should be conducted with strict adherence to safety guidelines. Further research is warranted to fully characterize its spectroscopic properties and to investigate its biological activities and potential interactions with cellular signaling pathways.
